8-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-(4-ethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-5-14-6-8-15(9-7-14)25-13(2)12-24-16-17(21-19(24)25)22(3)20(27)23(18(16)26)10-11-28-4/h6-9,12H,5,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFPIKFNDAMTMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The synthetic route may include:
Formation of the imidazo[2,1-f]purine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: The ethylphenyl and methoxyethyl groups can be introduced through alkylation reactions using reagents like ethyl iodide and methoxyethyl chloride under basic conditions.
Final assembly: The final product is obtained by combining the core structure with the substituents under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial production methods would likely involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
8-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups within the molecule to their corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups. Common reagents include sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the substituent groups or the core structure.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 8-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibit significant anticancer properties. Studies have shown that imidazo[2,1-f]purines can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. For instance:
- Case Study : A study demonstrated that derivatives of this compound effectively inhibited the growth of human leukemia cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .
Anti-inflammatory Properties
Imidazopurines are also noted for their anti-inflammatory effects. The compound has been investigated for its ability to modulate inflammatory responses in various models.
- Case Study : In vitro studies revealed that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
Pharmacological Applications
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in nucleotide metabolism. Its structural similarity to purines allows it to interact with enzymes such as adenosine deaminase and xanthine oxidase.
- Table 1: Enzyme Inhibition Activity
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Adenosine Deaminase | Competitive | 15 |
| Xanthine Oxidase | Non-competitive | 20 |
This inhibition profile suggests potential applications in treating conditions related to purine metabolism disorders.
Biochemical Applications
Nucleic Acid Delivery Systems
Research is exploring the use of imidazopurines in the development of nucleic acid delivery systems. The compound's ability to form stable complexes with nucleic acids could enhance gene therapy approaches.
Mechanism of Action
The mechanism by which 8-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound may bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor binding: It could interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
DNA/RNA interaction: The compound might intercalate into nucleic acids, affecting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substitution Patterns
The table below highlights structural differences among analogues and their implications:
Pharmacological and Functional Comparisons
Receptor Affinity and Selectivity
- Target Compound : Exhibits moderate 5-HT1A receptor binding (Ki ~50 nM, inferred from ). The 4-ethylphenyl group balances lipophilicity for blood-brain barrier penetration, while the 2-methoxyethyl chain minimizes off-target interactions with α1-adrenergic receptors .
- AZ-853/AZ-861 (): Piperazine-butyl substituents increase 5-HT1A affinity (Ki <10 nM) but introduce α1-adrenolytic effects (AZ-853 reduces blood pressure) .
- 8-(4-Fluorophenyl) Analogue () : Fluorine enhances 5-HT1A binding (Ki ~30 nM) but accelerates hepatic metabolism via CYP2D6 .
Pharmacokinetic Properties
Research Findings and Clinical Implications
Key Studies
- 5-HT1A Partial Agonism () : The target compound’s structural simplicity avoids the side effects of piperazine derivatives (e.g., AZ-853), making it a safer antidepressant candidate .
- PDE4B/PDE10A Inhibition (): Imidazo[2,1-f]purine-diones with 6,7-dimethoxyisoquinoline groups (e.g., Compound 5) show dual PDE4B/PDE10A inhibition, but the target compound’s lack of isoquinoline limits this activity .
Biological Activity
8-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the imidazopurine class. Its unique structural features suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C18H22N4O3
- Molecular Weight : 342.39 g/mol
The mechanism of action for this compound involves interaction with various biological targets. It is believed to modulate enzyme activity and receptor functions through binding interactions. Specifically:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in cellular signaling pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing physiological responses.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
Antidepressant-like Effects
A study on related imidazopurine derivatives demonstrated that they could act as partial agonists at the serotonin 5-HT1A receptor. These derivatives showed antidepressant-like effects in animal models through modulation of serotonergic signaling pathways .
Anticancer Potential
Preliminary studies suggest that imidazopurines may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms are under investigation but may involve interference with DNA synthesis and repair mechanisms.
Anti-inflammatory Properties
Some compounds within the imidazopurine class have shown promise in reducing inflammation by modulating immune responses. This activity could be beneficial in treating inflammatory diseases.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Study on AZ-853 and AZ-861 :
- Research on Imidazoquinoline Derivatives :
Data Table: Comparative Biological Activities
Q & A
Q. What are the standard synthetic routes for 8-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step protocols, including:
- Coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .
- Solvent selection (e.g., dichloromethane or ethanol) to stabilize intermediates .
- Catalysts (e.g., palladium complexes for cross-coupling) to enhance reaction efficiency .
- Temperature control (60–100°C) to minimize side reactions . Yield and purity are optimized via iterative adjustments to solvent polarity, catalyst loading, and reaction time. Purification often employs column chromatography or recrystallization .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound, and how should data interpretation be approached?
Key methods include:
- NMR spectroscopy (1H, 13C) to verify substituent positions and integration ratios .
- Mass spectrometry (HRMS) for molecular weight confirmation .
- X-ray crystallography to resolve 3D conformation (e.g., similar compounds in ) . Data interpretation requires cross-referencing experimental spectra with computational predictions (e.g., DFT calculations) and published analogs .
Q. What in vitro assays are recommended for preliminary evaluation of the compound's biological activity?
Initial screening should prioritize:
- Enzyme inhibition assays (e.g., kinase or phosphatase targets) .
- Receptor binding studies using fluorescence polarization or SPR .
- Cytotoxicity profiling (e.g., MTT assay on cancer cell lines) . Standardize protocols using positive controls (e.g., staurosporine for kinase inhibition) to validate results .
Advanced Research Questions
Q. How can reaction parameters be systematically optimized to enhance yield during scaled-up synthesis?
Apply Design of Experiments (DOE) to test variables:
- Solvent polarity (e.g., DMF vs. acetonitrile) for solubility .
- Catalyst-to-substrate ratios (e.g., Pd(PPh3)4 at 5–10 mol%) .
- Temperature gradients (ramped vs. isothermal conditions) . Use computational tools (e.g., quantum chemical pathfinding in ) to predict optimal conditions .
Q. What strategies resolve contradictions in reported biological efficacy across studies?
Address discrepancies via:
- Orthogonal assays (e.g., functional cell-based vs. biochemical assays) .
- Batch-to-batch purity checks (HPLC ≥95%) to exclude impurities .
- Standardized protocols (e.g., consistent cell lines, serum-free media) .
Q. What integrated approaches elucidate the compound's molecular targets and mechanism of action?
Combine:
- Molecular docking (e.g., AutoDock Vina) to predict binding pockets .
- CRISPR-Cas9 screening to identify gene knockouts altering activity .
- Surface Plasmon Resonance (SPR) for real-time binding kinetics .
Q. How can SAR studies guide the design of derivatives with improved pharmacokinetics?
Focus on:
Q. Which in silico models best predict binding affinity and selectivity?
Utilize:
- Molecular Dynamics (MD) simulations to assess target-complex stability .
- QSAR models trained on purine derivatives’ bioactivity data .
- Ensemble docking (e.g., Glide) against diverse conformations of therapeutic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
